REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1>C(OP(OCCCC)(OCCCC)=O)CCC.OS(O)(=O)=O>[CH3:5][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([C:1]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=CC=CC=C12
|
Name
|
Ag(II) sulphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ag(I) sulphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)OP(=O)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic material isolated from the run
|
Type
|
WASH
|
Details
|
was eluted with petroleum ether (bp=60°-80° C.)
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.4 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C2=CC=CC=C12)C1=CC=C(C2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.32 mmol | |
AMOUNT: MASS | 92 mg | |
YIELD: PERCENTYIELD | 4.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |